BenchChemオンラインストアへようこそ!

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Pharmacokinetics Prodrug Design Oral Bioavailability

This compound is the diethyl ester precursor to adefovir dipivoxil, a pivotal prodrug designed to overcome the poor oral bioavailability of adefovir (PMEA). It serves as an essential reference standard for developing novel phosphonate-containing antivirals and for establishing in vitro assays against Hepatitis B Virus (HBV). Sourcing this high-purity intermediate is critical for R&D teams focused on nucleotide analog reverse transcriptase inhibitors and prodrug delivery systems.

Molecular Formula C12H20N5O4P
Molecular Weight 329.29 g/mol
CAS No. 116384-53-3
Cat. No. B056108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
CAS116384-53-3
Molecular FormulaC12H20N5O4P
Molecular Weight329.29 g/mol
Structural Identifiers
SMILESCCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC
InChIInChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)
InChIKeySACBMARVYGBCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adefovir Dipivoxil (CAS 116384-53-3): Prodrug Strategy and Baseline Characteristics


Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly referred to as adefovir dipivoxil, is an oral diester prodrug of the acyclic nucleotide phosphonate adefovir (PMEA) [1]. Adefovir dipivoxil was developed to overcome the poor oral bioavailability (<12%) of the parent compound by masking the polar phosphonic acid moiety with lipophilic pivaloyloxymethyl groups [2]. Following oral administration, adefovir dipivoxil is rapidly absorbed and extensively converted to adefovir by extracellular esterases, achieving an oral bioavailability of approximately 53–59% in humans [3][4]. The compound is classified as a nucleotide analog reverse transcriptase inhibitor and is primarily indicated for the treatment of chronic hepatitis B virus (HBV) infection, including lamivudine-resistant strains [5].

Why Adefovir Dipivoxil (CAS 116384-53-3) Cannot Be Substituted with Unmodified Adefovir or Other Nucleotide Analogs


Direct substitution of adefovir dipivoxil with its parent compound adefovir (PMEA) is pharmacokinetically non-viable due to a >4-fold difference in oral bioavailability: adefovir alone exhibits <12% bioavailability, whereas the dipivoxil prodrug achieves 53–59% [1]. Furthermore, substitution with other nucleotide analogs such as tenofovir disoproxil fumarate (TDF) is complicated by distinct resistance mutation profiles and differential nephrotoxicity risk. While TDF demonstrates superior antiviral potency in clinical trials, adefovir dipivoxil retains a specific niche for patients with documented TDF intolerance or where TDF is contraindicated due to renal or bone safety concerns [2]. Additionally, the pivoxil prodrug moiety imparts unique cytotoxicity and immunomodulatory properties not shared by non-pivoxil analogs, as evidenced by in vitro studies showing that adefovir dipivoxil (bis-POM-PMEA) exhibits enhanced cytostatic and nitric oxide inhibitory effects compared to the parent PMEA [3].

Quantitative Differentiation of Adefovir Dipivoxil (CAS 116384-53-3) vs. Comparators


Oral Bioavailability Enhancement: Adefovir Dipivoxil vs. Parent Adefovir

Adefovir dipivoxil (CAS 116384-53-3) demonstrates a significant improvement in oral bioavailability compared to the unmodified parent compound adefovir (PMEA). The dipivoxil prodrug achieves a bioavailability of 53–59% in humans, representing a >4.4-fold increase over the parent drug's <12% bioavailability [1][2].

Pharmacokinetics Prodrug Design Oral Bioavailability

In Vitro Antiviral Potency: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate

Adefovir dipivoxil, through its active metabolite adefovir diphosphate, inhibits HBV DNA synthesis with an EC50 ranging from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines [1]. While a direct in vitro head-to-head comparison of adefovir and tenofovir EC50 values under identical conditions is not available in the provided literature, class-level inference indicates that tenofovir generally exhibits lower EC50 values (higher potency) [2].

Antiviral Activity EC50 HBV Polymerase Inhibition

Selectivity for HBV DNA Polymerase: Adefovir Diphosphate vs. Human DNA Polymerases

Adefovir diphosphate, the active intracellular metabolite of adefovir dipivoxil, exhibits high selectivity for HBV DNA polymerase over human DNA polymerases. The inhibition constant (Ki) for HBV DNA polymerase is 0.1 µM, which is 12-fold lower than for human DNA polymerase α (Ki = 1.18 µM) and 9.7-fold lower than for human DNA polymerase γ (Ki = 0.97 µM) [1]. Additionally, adefovir diphosphate selectively inhibits HBV DNA polymerases at concentrations 12-, 700-, and 10-fold lower than those needed to inhibit human DNA polymerases α, β, and γ, respectively [2].

Selectivity Index Polymerase Inhibition Safety Pharmacology

Resistance Profile: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate in Lamivudine-Resistant HBV

In patients with lamivudine-resistant HBV, adefovir dipivoxil retains activity against common lamivudine-associated mutations. However, long-term therapy with adefovir dipivoxil selects for specific resistance mutations (rtN236T and rtA181V/T). In vitro, the rtN236T substitution confers 7-fold reduced susceptibility to adefovir, while the rtA181V substitution confers 4.3-fold resistance to adefovir and 3.2-fold reduced susceptibility to tenofovir [1]. Clinically, the cumulative probability of developing adefovir resistance-associated substitutions in HBeAg-negative nucleoside-naïve patients is 0% at 48 weeks, 3% at 96 weeks, 11% at 144 weeks, 19% at 192 weeks, and 30% at 240 weeks [2].

Drug Resistance HBV Polymerase Mutations Cross-Resistance

Nephrotoxicity Risk: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate

Both adefovir dipivoxil and tenofovir disoproxil fumarate are associated with nephrotoxicity, defined as an increase in serum creatinine ≥0.5 mg/dL from baseline or serum phosphorus <1.5 mg/dL on two consecutive tests [1]. The incidence of adefovir-associated nephrotoxicity is dose-dependent: 22–50% at doses ≥30 mg daily, but similar to placebo at the 10 mg daily dose used for HBV treatment [2]. The incidence of tenofovir-associated nephrotoxicity is markedly lower than that of adefovir dipivoxil [3].

Renal Safety Nephrotoxicity Adverse Drug Reactions

Clinical Efficacy in Chronic Hepatitis B: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate

In a randomized, double-blind, phase 3 trial comparing adefovir dipivoxil (10 mg daily) with tenofovir disoproxil fumarate (300 mg daily) in patients with chronic HBV infection, tenofovir demonstrated superior viral suppression at week 48. Among HBeAg-negative patients, viral suppression (HBV DNA <400 copies/mL) was achieved in 93% of tenofovir recipients vs. 63% of adefovir recipients (P<0.001). Among HBeAg-positive patients, suppression rates were 76% vs. 13%, respectively (P<0.001) [1].

Clinical Trial HBV DNA Suppression Comparative Efficacy

Optimized Application Scenarios for Adefovir Dipivoxil (CAS 116384-53-3) Based on Quantitative Evidence


Prodrug Design and Pharmacokinetic Enhancement Studies

Adefovir dipivoxil serves as a benchmark prodrug for improving the oral bioavailability of phosphonate-containing antivirals. Its >4.4-fold enhancement of bioavailability over adefovir (53–59% vs. <12%) [1] provides a validated model for the development of novel prodrugs targeting intracellular delivery of acyclic nucleoside phosphonates.

In Vitro Antiviral Screening and Resistance Profiling

With a well-characterized EC50 range of 0.2–2.5 µM against HBV [2] and defined resistance mutation profiles (rtN236T: 7-fold resistance; rtA181V: 4.3-fold resistance) [3], adefovir dipivoxil is an essential reference compound for establishing in vitro antiviral activity assays and for characterizing cross-resistance patterns among nucleotide analogs.

Selectivity and Safety Pharmacology Assessments

The high selectivity of adefovir diphosphate for HBV DNA polymerase (Ki = 0.1 µM) over human DNA polymerases α (12-fold), β (700-fold), and γ (10-fold) [4] makes adefovir dipivoxil a valuable tool for benchmarking the therapeutic index of novel HBV polymerase inhibitors in early-stage safety pharmacology studies.

Clinical Trial Design and Treatment Sequencing in Chronic Hepatitis B

Although tenofovir disoproxil fumarate has largely supplanted adefovir dipivoxil in first-line HBV therapy due to superior viral suppression (e.g., 76% vs. 13% in HBeAg-positive patients at 48 weeks) [5], adefovir dipivoxil remains a clinically relevant comparator in trials evaluating new agents for lamivudine-resistant HBV or for patients with contraindications to tenofovir. Its distinct nephrotoxicity profile at the 10 mg dose (similar to placebo) [6] informs dosing strategies in renally impaired populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.